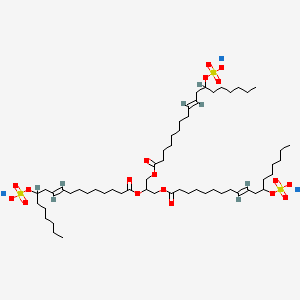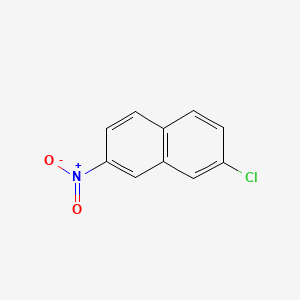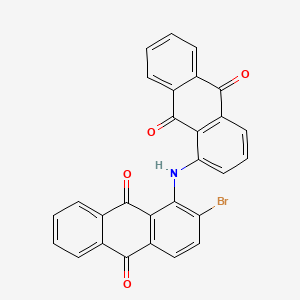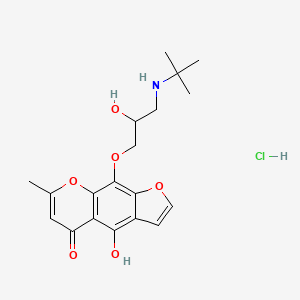
Butocrolol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butocrolol hydrochloride is a chemical compound known for its pharmacological properties. It is a beta-adrenergic receptor antagonist, commonly used in the treatment of cardiovascular diseases. The compound is characterized by its molecular formula C19H23NO6.ClH and is known for its ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butocrolol hydrochloride involves multiple steps, starting from the appropriate precursors. The process typically includes the formation of the core structure through a series of organic reactions such as alkylation, esterification, and amination. The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Butocrolol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Butocrolol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of beta-adrenergic receptor antagonists.
Biology: Employed in research on cellular signaling pathways involving beta-adrenergic receptors.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Wirkmechanismus
Butocrolol hydrochloride exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This mechanism is particularly useful in the treatment of conditions like hypertension and arrhythmias .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propranolol hydrochloride
- Atenolol
- Metoprolol
Comparison
Butocrolol hydrochloride is unique in its specific binding affinity and selectivity for beta-adrenergic receptors. Compared to propranolol hydrochloride, it has a different pharmacokinetic profile, which may result in variations in efficacy and side effects. Atenolol and metoprolol are also beta-adrenergic receptor antagonists but differ in their selectivity and duration of action .
Eigenschaften
CAS-Nummer |
55165-36-1 |
|---|---|
Molekularformel |
C19H24ClNO6 |
Molekulargewicht |
397.8 g/mol |
IUPAC-Name |
9-[3-(tert-butylamino)-2-hydroxypropoxy]-4-hydroxy-7-methylfuro[3,2-g]chromen-5-one;hydrochloride |
InChI |
InChI=1S/C19H23NO6.ClH/c1-10-7-13(22)14-15(23)12-5-6-24-16(12)18(17(14)26-10)25-9-11(21)8-20-19(2,3)4;/h5-7,11,20-21,23H,8-9H2,1-4H3;1H |
InChI-Schlüssel |
OMNXUSQATUXCBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(CNC(C)(C)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)



![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769633.png)
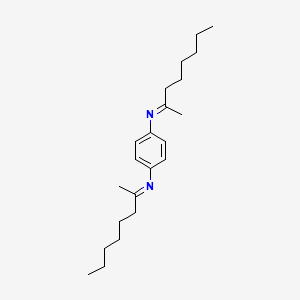

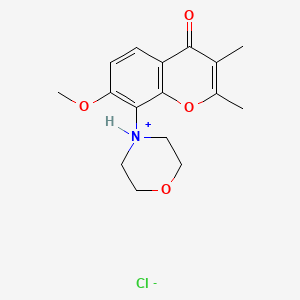
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)
